molecular formula C18H21NaO8P B1662493 Fosbretabulin disodium CAS No. 168555-66-6

Fosbretabulin disodium

Numéro de catalogue: B1662493
Numéro CAS: 168555-66-6
Poids moléculaire: 419.3 g/mol
Clé InChI: SFKGCTYUWCBOHY-YSMBQZINSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fosbretabulin disodium, also known as combretastatin A-4 phosphate, is a microtubule destabilizing experimental drug. It is a type of vascular-targeting agent designed to damage the vasculature of cancer tumors, causing central necrosis. This compound is a derivative of combretastatin, a natural stilbenoid phenol derived from the African bush willow (Combretum caffrum) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Fosbretabulin disodium is synthesized from combretastatin A-4 through a phosphorylation reaction. The process involves the reaction of combretastatin A-4 with phosphoric acid to form the phosphate ester. The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the phosphorylation process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the final product through crystallization or other suitable methods to obtain the disodium salt form .

Analyse Des Réactions Chimiques

Types of Reactions

Fosbretabulin disodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or other reduced forms .

Applications De Recherche Scientifique

Antitumor Activity in Advanced Anaplastic Thyroid Cancer (ATC)

A pivotal Phase II trial evaluated fosbretabulin's efficacy in patients with advanced ATC. Patients received doses of 45 mg/m² administered intravenously on specific days over a 28-day cycle. Key findings included:

  • Median survival : 4.7 months.
  • Survival rates : 34% at 6 months and 23% at 12 months.
  • Notable toxicity included grade 3 adverse effects in 35% of patients, primarily hypertension and QTc prolongation .

Combination Therapies

Fosbretabulin has been studied in combination with other treatments to enhance its efficacy:

  • With Chemotherapy : In combination with carboplatin and paclitaxel, fosbretabulin showed potential benefits, with some patients experiencing stable disease for extended periods .
  • With Radiotherapy : A study indicated that combining fosbretabulin with radiofrequency ablation (RFA) significantly enhanced immune responses and tumor clearance in murine models, suggesting a synergistic effect that could be harnessed for clinical applications .

Preclinical Studies

Preclinical research has demonstrated the potential of fosbretabulin in various cancer models:

  • Xenograft Models : Studies showed that fosbretabulin effectively reduced tumor growth and improved survival rates in xenograft models of lung cancer and other solid tumors .
  • Mechanistic Insights : Research indicated that fosbretabulin increases the infiltration of CD8+ T cells into tumors, enhancing the immune response against malignancies .

Toxicity Profile

The safety profile of fosbretabulin has been a subject of investigation:

  • Common side effects include hypertension, abdominal pain, and fatigue.
  • Serious adverse events were noted but were manageable; however, careful monitoring is required due to the risk of QTc prolongation .

Research Findings Summary

Study FocusTreatment RegimenKey FindingsNotes
Advanced ATCFosbretabulin (45 mg/m²)Median survival: 4.7 months; 34% alive at 6 monthsNoted toxicity includes hypertension
Combination with ChemotherapyFosbretabulin + Carboplatin/PaclitaxelStable disease in several patientsPotential for improved outcomes
Combination with RFAFosbretabulin + RFAEnhanced immune response; increased CD8+ T cell infiltrationPromising preclinical results

Mécanisme D'action

Fosbretabulin disodium exerts its effects by targeting and destabilizing microtubules within endothelial cells that line blood vessels. This leads to the disruption of the cytoskeleton, resulting in mitotic arrest and apoptosis of endothelial cells. The compound is a prodrug that is dephosphorylated in vivo to its active metabolite, combretastatin A-4, which binds to tubulin dimers and prevents microtubule polymerization .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

This compound is unique due to its dual role as a vascular-targeting agent and a microtubule destabilizer. Unlike other similar compounds, it specifically targets the vasculature of tumors, leading to central necrosis and tumor regression .

Activité Biologique

Fosbretabulin disodium, known as Combretastatin A-4 phosphate (CA4P), is a novel microtubule-targeting agent that has garnered significant attention for its potential in cancer therapy. This compound acts primarily as a vascular-disrupting agent (VDA), inducing damage to the tumor vasculature, which leads to tumor necrosis. This article explores the biological activity of this compound, including its mechanisms of action, clinical efficacy, and safety profile.

This compound is a prodrug that is converted in vivo to its active form, Combretastatin A-4. The primary mechanism involves:

  • Inhibition of Tubulin Polymerization : Fosbretabulin disrupts the polymerization of tubulin, with an IC50 value of approximately 2.4 μM . This disruption leads to mitotic arrest and apoptosis in endothelial cells, significantly affecting tumor blood flow.
  • Vascular Shutdown : In experimental models, CA4P has demonstrated rapid and extensive vascular shutdown within hours of administration. For instance, a study reported a 93% reduction in vascular volume within 6 hours post-treatment .

Clinical Efficacy

Fosbretabulin has been evaluated in various clinical trials across different cancer types. Below are key findings from notable studies:

Phase II Trials

  • Anaplastic Thyroid Cancer : In a phase II trial involving 26 patients treated with fosbretabulin (45 mg/m²), the median survival was reported at 4.7 months, with some patients achieving stable disease for up to 37.9 months . Notably, one patient experienced a durable complete response lasting over nine years .
  • Non-Small Cell Lung Cancer (NSCLC) : In the FALCON study, fosbretabulin combined with carboplatin and bevacizumab showed an increased response rate (50% vs 32%) compared to the control arm, although it did not significantly improve overall survival .
  • Ovarian Cancer : Clinical trials have also explored fosbretabulin's efficacy in ovarian cancer, where it exhibited promising results as part of combination therapies .

Safety Profile

Fosbretabulin's safety profile has been assessed in multiple trials:

  • Adverse Effects : Common side effects include hypertension, tachycardia, and QTc prolongation. In one trial, grade 3 toxicity occurred in 35% of patients, highlighting the need for careful monitoring during treatment .
  • Cardiovascular Events : Increased blood pressure and heart rate changes were observed post-infusion but were generally manageable .

Data Summary Table

Study TypeCancer TypeDosageKey Findings
Phase IIAnaplastic Thyroid Cancer45 mg/m²Median survival of 4.7 months; durable response in one patient for >9 years
Phase IINon-Small Cell Lung CancerCA4P + Carboplatin + BevacizumabIncreased response rate (50% vs 32%) but no significant survival benefit
Phase IIOvarian CancerVariesPromising results in combination therapies

Case Studies

  • Case Study on Efficacy : A patient with advanced anaplastic thyroid cancer treated with fosbretabulin monotherapy achieved a complete response lasting over nine years, showcasing the drug's potential for long-term efficacy in select cases .
  • Combination Therapy Outcomes : In trials combining fosbretabulin with standard chemotherapy regimens (e.g., carboplatin and paclitaxel), some patients experienced stable disease for extended periods, indicating that CA4P may enhance the effectiveness of existing treatments .

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying Fosbretabulin Disodium’s vascular-disrupting effects in preclinical research?

  • Methodological Guidance : Use murine xenograft models with human tumor cell lines (e.g., anaplastic thyroid carcinoma or ovarian cancer) to evaluate tumor vascular collapse and necrosis. Administer this compound intravenously at 45–60 mg/m² weekly, mimicking clinical dosing regimens. Monitor tumor blood flow via dynamic contrast-enhanced MRI (DCE-MRI) and histologically assess necrosis post-treatment .

Q. How does this compound’s solubility profile influence its experimental preparation and administration?

  • Methodological Guidance : Prepare stock solutions in sterile water (≥4.4 mg/mL) due to its insolubility in DMSO or ethanol. For in vivo studies, use phosphate-buffered saline (PBS) for dilution to avoid precipitation. Store aliquots at -20°C and avoid freeze-thaw cycles to maintain stability .

Q. What assays are recommended to quantify this compound’s microtubule destabilization activity in vitro?

  • Methodological Guidance : Perform tubulin polymerization inhibition assays using purified bovine tubulin. Measure IC50 values via spectrophotometry (typically ~2.4 μM) and validate with immunofluorescence to visualize microtubule disruption in endothelial cells (e.g., HUVECs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial data regarding this compound’s efficacy in ovarian cancer?

  • Methodological Guidance : Analyze patient stratification factors such as tumor size and baseline biomarkers. For example, in the phase II trial (N=103), tumors >5.7 cm showed a progression-free survival (PFS) hazard ratio (HR) of 0.55 with Fosbretabulin-Bevacizumab combinations versus 0.77 for smaller tumors. Use multivariate Cox regression to adjust for confounding variables and validate findings in larger cohorts .

Q. What statistical approaches are optimal for correlating baseline serum sICAM-1 levels with this compound’s therapeutic outcomes?

  • Methodological Guidance : Measure sICAM-1 via ELISA in pretreatment serum samples. Stratify patients into tertiles (e.g., low, medium, high) and compare event-free survival using Kaplan-Meier analysis with log-rank tests. In the ATC trial (N=24), low sICAM-1 tertile correlated with prolonged survival (p<0.009), suggesting its role as a predictive biomarker .

Q. How should researchers design combination therapy studies to enhance this compound’s antitumor effects without exacerbating toxicity?

  • Methodological Guidance : Prioritize agents with non-overlapping mechanisms, such as anti-angiogenics (e.g., Bevacizumab) or chemotherapeutics (e.g., Carboplatin/Paclitaxel). Use a staggered dosing schedule to mitigate vascular toxicity (e.g., administer Fosbretabulin 24 hours after chemotherapy). Monitor QTc intervals and blood pressure rigorously, as grade ≥3 hypertension occurred in 35% of combination arm patients .

Q. What pharmacokinetic/pharmacodynamic (PK/PD) models are suitable for predicting this compound’s active metabolite (Combretastatin A4) distribution?

  • Methodological Guidance : Develop compartmental models incorporating hepatic phosphatase-mediated conversion of Fosbretabulin to Combretastatin A4. Use LC-MS/MS to quantify plasma concentrations and correlate with tumor uptake via autoradiography in preclinical models .

Q. Data Analysis & Interpretation

Q. How can researchers address variability in this compound’s tumor-selective vascular targeting across different cancer types?

  • Methodological Guidance : Compare transcriptomic profiles of tumor endothelial cells (e.g., using single-cell RNA sequencing) to identify receptors or signaling pathways (e.g., VE-cadherin/β-catenin/Akt) that enhance Fosbretabulin sensitivity. Validate with siRNA knockdown in resistant models .

Q. What methods improve reproducibility when assessing this compound-induced tumor necrosis in histopathological studies?

  • Methodological Guidance : Use standardized H&E staining protocols and quantitative image analysis software (e.g., ImageJ) to calculate necrotic area percentages. Blinded pathologists should score slides using predefined criteria (e.g., >50% necrosis = "responder") .

Propriétés

Numéro CAS

168555-66-6

Formule moléculaire

C18H21NaO8P

Poids moléculaire

419.3 g/mol

Nom IUPAC

disodium;[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate

InChI

InChI=1S/C18H21O8P.Na/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3;/h5-11H,1-4H3,(H2,19,20,21);/b6-5-;

Clé InChI

SFKGCTYUWCBOHY-YSMBQZINSA-N

SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+]

SMILES isomérique

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O.[Na]

SMILES canonique

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O.[Na]

Apparence

white solid powder

Pureté

> 98%

Synonymes

1-(3,4,5-trimethoxyphenyl)-2-(3'-hydroxy-4'-methoxyphenyl)ethene
2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)vinyl)phenyl dihydrogen phosphate
3,4,5-trimethoxy-3'-hydroxy-4'-methoxystilbene
CA4DP
combretastatin A-4
combretastatin A-4 disodium phosphate
combretastatin A4
combretastatin A4 phosphate
CRC 87-09
CRC-98-09
deoxycombretastatin A-4
fosbretabulin
isocombretastatin A-4
NSC 817373
NSC-817373
phenol, 2-methoxy-5-((1z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-,1-(dihydrogen phosphate)
phenol, 2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-, dihydrogen phosphate

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Fosbretabulin disodium
Fosbretabulin disodium
Fosbretabulin disodium
Fosbretabulin disodium
Fosbretabulin disodium
Fosbretabulin disodium

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.